![molecular formula C9H14N2O B1463078 (2-Methoxy-1-pyridin-2-ylethyl)methylamine CAS No. 959238-90-5](/img/structure/B1463078.png)
(2-Methoxy-1-pyridin-2-ylethyl)methylamine
Overview
Description
“(2-Methoxy-1-pyridin-2-ylethyl)methylamine” is a heterocyclic building block . It is also known as MPME or NS106. It is a type of small molecule compound that has been shown to have diverse biological activities.
Molecular Structure Analysis
The empirical formula of “(2-Methoxy-1-pyridin-2-ylethyl)methylamine” is C9H14N2O . Its molecular weight is 166.22 . The SMILES string representation is CNC(COC)c1ccccn1 and the InChI is 1S/C9H14N2O/c1-10-9(7-12-2)8-5-3-4-6-11-8/h3-6,9-10H,7H2,1-2H3 .Physical And Chemical Properties Analysis
“(2-Methoxy-1-pyridin-2-ylethyl)methylamine” is a solid . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
Flow Chemistry
This compound has been explored in flow chemistry applications, particularly in the synthesis of 2-methylpyridines via α-methylation . Flow chemistry offers advantages such as increased safety, reduced waste, and improved reaction efficiency, making this compound’s use in such processes highly beneficial.
Analytical Chemistry
(2-Methoxy-1-pyridin-2-ylethyl)methylamine: is also significant in analytical chemistry, where it may be used as a standard or reagent in chromatographic methods, such as HPLC, to analyze or separate chemical mixtures .
Safety And Hazards
“(2-Methoxy-1-pyridin-2-ylethyl)methylamine” is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . The product is sold “as-is” without any warranty of merchantability, fitness for a particular purpose, or against infringement of intellectual property rights of a third party .
Relevant Papers The search results mention that there are related peer-reviewed papers for "(2-Methoxy-1-pyridin-2-ylethyl)methylamine" , but specific papers are not listed. Therefore, a detailed analysis of relevant papers is not possible based on the current information.
properties
IUPAC Name |
2-methoxy-N-methyl-1-pyridin-2-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-10-9(7-12-2)8-5-3-4-6-11-8/h3-6,9-10H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVVDUQQGKBETN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(COC)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672433 | |
Record name | 2-Methoxy-N-methyl-1-(pyridin-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-1-pyridin-2-ylethyl)methylamine | |
CAS RN |
959238-90-5 | |
Record name | α-(Methoxymethyl)-N-methyl-2-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959238-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-N-methyl-1-(pyridin-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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